Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . The 1,2,4-oxadiazole ring system is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate, has been a subject of interest in many research studies . The synthesis often involves the reaction of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for 4–4.5 hours . This is followed by sequential reactions with hydrazine and aldehydes to yield the final product .Molecular Structure Analysis
The molecular structure of Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate consists of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . The ring also contains a methyl group (CH3) and a carboxylate group (COO-) attached to it .Scientific Research Applications
Anti-Infective Agents
1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against a variety of pathogens. They exhibit anti-bacterial , anti-viral , and anti-leishmanial properties. The ability to design new chemical entities with potential anti-infective activity is crucial, especially against resistant microorganisms .
Agricultural Biological Activities
These compounds show promise in agriculture, acting as potential low-risk chemical pesticides. They have demonstrated a broad spectrum of biological activities, including moderate nematocidal activity against plant-parasitic nematodes and anti-fungal activity against plant pathogens like Rhizoctonia solani .
Antibacterial Applications
Specific 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), which causes diseases in rice. Some compounds outperformed existing treatments, indicating their potential as novel antibacterial agents .
Anti-Trypanosomal Activity
The mode of action of these compounds has been studied against Trypanosoma cruzi cysteine protease cruzain, which is significant for treating Chagas disease. This includes molecular docking studies followed by evaluation of cytotoxicity and anti-trypanosomal activity .
Nematocidal Activities
1,2,4-Oxadiazole derivatives have been evaluated for their nematocidal activities, particularly those with haloalkyl groups at the 5-position. These studies are aimed at discovering compounds with high nematocidal activities for potential use as acetylcholine receptor nematicides .
Drug Discovery and Medicinal Chemistry
The 1,2,4-oxadiazole scaffold has been extensively explored in drug discovery due to its diverse biological activities. These include anticancer , anti-inflammatory , anticonvulsant , antiviral , antibacterial , antifungal , antidepressant , antiangiogenic , analgesic , anti-insomnia , antiparasitic , and anti-Alzheimer properties. This versatility makes it a valuable scaffold in the development of new therapeutic agents .
Mechanism of Action
Target of Action
Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a compound that belongs to the 1,2,4-oxadiazole family Compounds in the 1,2,4-oxadiazole family have been shown to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase .
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets by forming hydrogen bonds due to the electronegativities of nitrogen and oxygen in their structure . This interaction can lead to changes in the function of the target enzymes or proteins, thereby affecting the biological processes they are involved in .
Biochemical Pathways
If it targets HDAC, it could influence gene expression .
Result of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate may have potential anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial effects .
properties
IUPAC Name |
sodium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.Na/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBFNSGIXBNGRR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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